

# An In-depth Technical Guide to the Molecular Structure of Bisphenol P

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## Compound of Interest

Compound Name: *Bisphenol P*

Cat. No.: *B057184*

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## Introduction

Bisphenol P (BPP) is an organic compound belonging to the bisphenol family, a group of chemicals characterized by two hydroxyphenyl functionalities.[1] Like its more well-known counterpart, Bisphenol A (BPA), BPP is utilized in the manufacturing of polymers, resins, and other materials.[2] The molecular architecture of bisphenols is a key determinant of their chemical properties and biological activity. This technical guide provides a comprehensive overview of the molecular structure of Bisphenol P, intended for researchers, scientists, and professionals in the field of drug development and material science.

## Molecular and Physicochemical Properties of Bisphenol P

The fundamental properties of Bisphenol P are summarized in the table below. These identifiers and physicochemical parameters are crucial for its characterization and handling in a laboratory setting.

Property	Value	Reference(s)
IUPAC Name	4-[2-[4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl]propan-2-yl]phenol	[3][4]
Synonyms	4,4'-(1,4-Phenylenediisopropylidene)bisphenol, 4,4'-[1,4-Phenylenebis(1-methylethylidene)]bisphenol	[3][5]
CAS Number	2167-51-3	[2][3][6]
Molecular Formula	C <sub>24</sub> H <sub>26</sub> O <sub>2</sub>	[2][3][6]
Molecular Weight	346.46 g/mol	[2][5][6]
Accurate Mass	346.1933 Da	[3]
Melting Point	193 - 195 °C	[6][7]
Solubility	Slightly soluble in DMSO and Methanol. Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Acetone.	[2][8]
SMILES	<chem>CC(C)(c1ccc(O)cc1)c2ccc(cc2)C(C)(C)c3ccc(O)cc3</chem>	[3][5]
InChI	InChI=1S/C24H26O2/c1-23(2,19-9-13-21(25)14-10-19)17-5-7-18(8-6-17)24(3,4)20-11-15-22(26)16-12-20/h5-16,25-26H,1-4H3	[3][9]

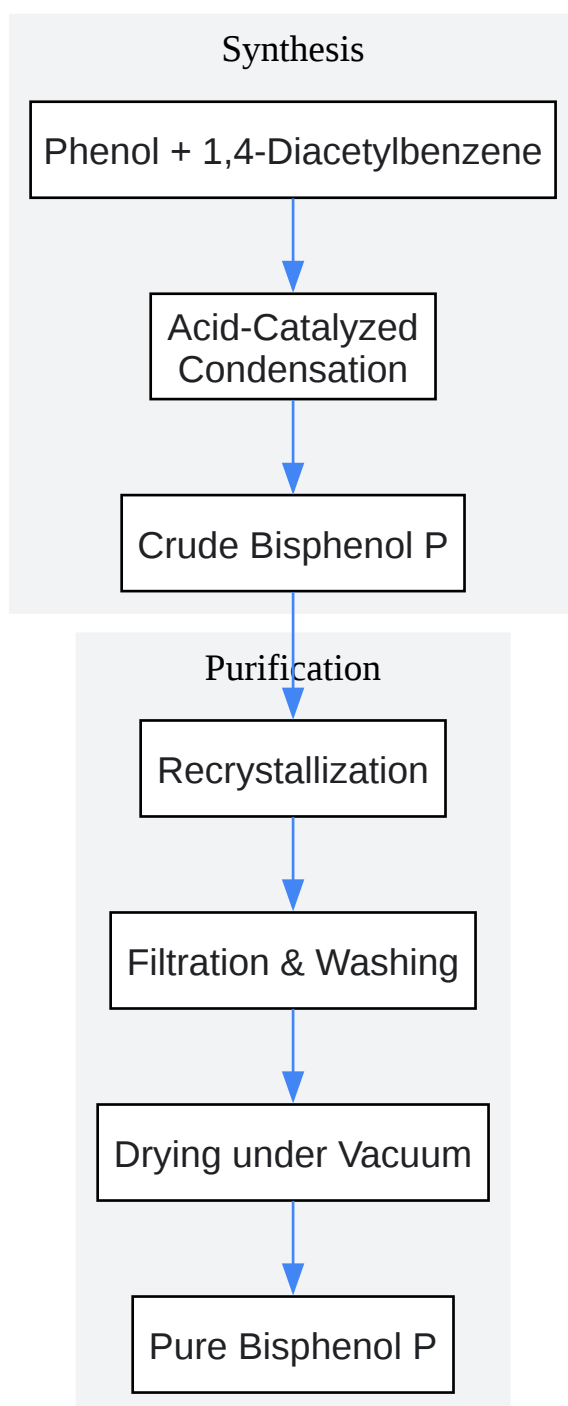
## Structural Elucidation and Characterization

The definitive structure of Bisphenol P is determined through a combination of spectroscopic and analytical techniques.

## Synthesis of Bisphenol P

The synthesis of bisphenols typically involves the condensation of a phenol with a ketone or an aldehyde under acidic conditions. For Bisphenol P, a plausible synthetic route is the acid-catalyzed condensation of phenol with 1,4-diacetylbenzene.

A generalized workflow for the synthesis and purification of a bisphenol compound is illustrated below.



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A generalized workflow for the synthesis and purification of Bisphenol P.

## Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For Bisphenol P,  $^1\text{H}$  and  $^{13}\text{C}$  NMR would provide characteristic signals confirming its structure.

- $^1\text{H}$  NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on the phenol and central benzene rings, the hydroxyl protons, and a characteristic singlet for the methyl protons.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum would reveal signals for the different types of carbon atoms, including the quaternary carbons of the isopropylidene groups, the hydroxyl-bearing aromatic carbons, and the other aromatic carbons.

#### Representative Protocol for $^1\text{H}$ NMR Analysis of a Bisphenol:

- Sample Preparation: Dissolve approximately 5-10 mg of the purified bisphenol sample in 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{DMSO-d}_6$  or  $\text{CDCl}_3$ ) in an NMR tube.[1]
- Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
- Data Acquisition: Acquire the  $^1\text{H}$  NMR spectrum using a standard pulse sequence. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- Spectral Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the signals to the specific protons in the molecular structure.

#### X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state.[9] This technique would allow for the precise determination of bond lengths, bond angles, and the overall conformation of the Bisphenol P molecule.

#### Generalized Protocol for Single-Crystal X-ray Crystallography of a Small Organic Molecule:

- **Crystal Growth:** Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and can be achieved through methods like slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.[\[6\]](#)[\[10\]](#) The crystals should ideally be 0.1-0.3 mm in each dimension.[\[9\]](#)
- **Crystal Mounting:** Select a high-quality single crystal under a microscope and mount it on a goniometer head.
- **Data Collection:** Mount the goniometer on the diffractometer. An intense beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is collected on a detector as the crystal is rotated.[\[9\]](#)
- **Structure Solution and Refinement:** The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined to generate an initial electron density map, from which an initial model of the structure is built. This model is then refined against the experimental data to obtain the final, accurate molecular structure.[\[9\]](#)

### High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for determining the purity of a compound.[\[5\]](#) The purity of Bisphenol P is often assayed using HPLC with UV or fluorescence detection.[\[5\]](#)[\[11\]](#)

#### Representative Protocol for HPLC Analysis of Bisphenol P:

- **Sample and Standard Preparation:** Prepare a stock solution of Bisphenol P in a suitable solvent (e.g., acetonitrile or methanol). Prepare a series of calibration standards by diluting the stock solution. Dissolve the sample to be analyzed in the mobile phase.
- **Chromatographic Conditions:**
  - **Column:** A C18 reversed-phase column is commonly used.[\[5\]](#)[\[12\]](#)
  - **Mobile Phase:** A gradient of acetonitrile and water is often employed.[\[12\]](#)
  - **Flow Rate:** A typical flow rate is around 0.5-1.0 mL/min.[\[12\]](#)

- Detection: UV detection at a wavelength where the analyte absorbs strongly (e.g., 227 nm) or fluorescence detection for higher sensitivity.[11][12]
- Injection Volume: Typically 10-50  $\mu$ L.[12]
- Analysis: Inject the standards and the sample onto the HPLC system.
- Quantification: Identify the Bisphenol P peak in the sample chromatogram by comparing its retention time with that of the standard. The purity can be calculated from the peak area of Bisphenol P relative to the total peak area in the chromatogram.

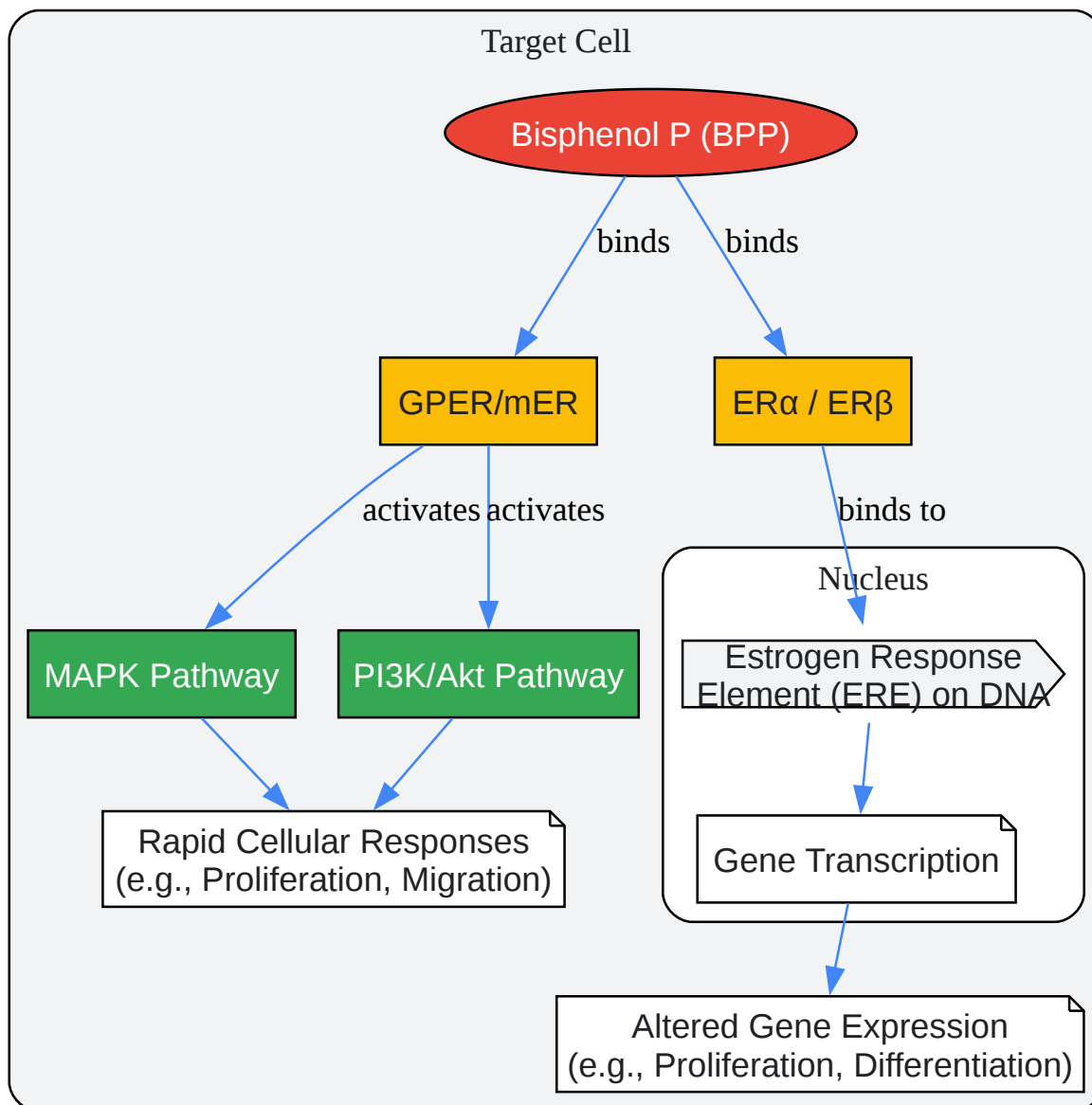
## Biological Interactions and Signaling Pathways

Bisphenols are recognized as endocrine-disrupting chemicals (EDCs) because their structure allows them to interact with hormone receptors, particularly estrogen receptors.[8][13] BPP, due to its structural similarity to other bisphenols, is presumed to have similar biological activities.

Bisphenols can exert their effects through multiple mechanisms, including:

- Genomic Signaling: Binding to nuclear estrogen receptors ( $ER\alpha$  and  $ER\beta$ ), which then act as transcription factors to regulate gene expression.[3][14]
- Non-Genomic Signaling: Interacting with membrane-bound estrogen receptors (mERs) and G protein-coupled estrogen receptors (GPER), leading to rapid intracellular signaling cascades involving kinases like MAPK and PI3K/Akt.[7][15]

The following diagram illustrates a generalized signaling pathway for bisphenols.



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Generalized signaling pathways of Bisphenol P as an endocrine disruptor.

## Conclusion

Bisphenol P possesses a distinct molecular structure with two hydroxyphenyl groups linked by a p-phenylenediisopropylidene bridge. This structure is definitively characterized by a suite of analytical techniques including NMR, X-ray crystallography, and HPLC. The structural features of BPP are also responsible for its biological activity as an endocrine disruptor, allowing it to



interfere with hormonal signaling pathways. A thorough understanding of its molecular structure is fundamental for assessing its applications, environmental impact, and potential effects on biological systems.

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